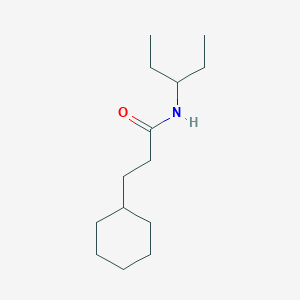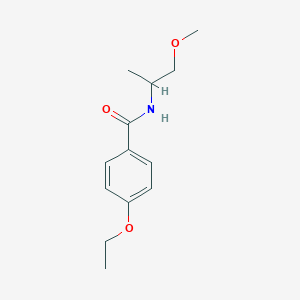
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「N-(4,5-ジメチル-1,3-チアゾール-2-イル)-2-(2-ピリジル)-4-キノリンカルボキサミド」は、キノリンカルボキサミド類に属する合成有機化合物です。これらの化合物は、その多様な生物活性と医薬品化学における用途で知られています。チアゾール環、ピリジン環、キノリン環を含むこの化合物のユニークな構造は、さまざまな科学研究の対象となっています。
2. 製法
合成経路と反応条件
「N-(4,5-ジメチル-1,3-チアゾール-2-イル)-2-(2-ピリジル)-4-キノリンカルボキサミド」の合成には、通常、複数段階の有機反応が伴います。一般的な合成経路には、以下が含まれます。
チアゾール環の形成: 適切な前駆体から始めて、チアゾール環は、硫黄と窒素を含む試薬を含む環化反応によって合成できます。
キノリン環の形成: キノリン環は、アニリン誘導体とグリセロールを含むスクラウプ合成またはその他の環化方法によって合成できます。
カップリング反応: チアゾール環とキノリン環は、パラジウム触媒クロスカップリング反応を使用してカップリングできます。
アミド化: 最後のステップは、適切なアミンとカルボン酸誘導体を使用してアミド化反応によってカルボキサミド基を形成することです。
工業生産方法
この化合物の工業生産には、より高い収率と純度を達成するために上記の合成経路の最適化が含まれる場合があります。これには、連続フローリアクター、高度な触媒、クロマトグラフィーや結晶化などの精製技術の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環のメチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ピリジン環とキノリン環で起こり、ジヒドロ誘導体の形成につながる可能性があります。
置換: 親電子求核置換反応は、環のさまざまな位置で行われる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主な生成物
酸化生成物: カルボン酸、ケトン。
還元生成物: ジヒドロ誘導体。
置換生成物: ハロゲン化化合物、置換アミド。
4. 科学研究への応用
化学
触媒: この化合物は、金属触媒反応の配位子として使用できます。
材料科学:
生物学
酵素阻害: この化合物は、特定の酵素の阻害剤として作用する可能性があり、生化学的研究に役立ちます。
抗菌活性: さまざまな病原体に対する抗菌剤としての可能性。
医学
創薬: この化合物のユニークな構造は、特定の受容体や酵素を標的とした創薬、特にその候補となっています。
癌研究:
産業
農業: 農薬または除草剤として使用。
医薬品: 医薬品有効成分の生産。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Quinoline Ring Formation: The quinoline ring can be synthesized through the Skraup synthesis or other cyclization methods involving aniline derivatives and glycerol.
Coupling Reactions: The thiazole and quinoline rings can be coupled using palladium-catalyzed cross-coupling reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the thiazole ring.
Reduction: Reduction reactions can occur at the pyridine and quinoline rings, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated compounds, substituted amides.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Cancer Research:
Industry
Agriculture: Use as a pesticide or herbicide.
Pharmaceuticals: Production of active pharmaceutical ingredients.
作用機序
「N-(4,5-ジメチル-1,3-チアゾール-2-イル)-2-(2-ピリジル)-4-キノリンカルボキサミド」の作用機序には、酵素、受容体、DNAなどの分子標的との相互作用が含まれます。この化合物の構造により、特定の部位に結合し、その活性を阻害または調節することができます。関連する経路には、以下が含まれます。
酵素阻害: 酵素の活性部位に結合し、基質のアクセスを妨げます。
受容体調節: 細胞表面受容体と相互作用し、シグナル伝達経路を変化させます。
DNAインターカレーション: DNA塩基対間に挿入され、複製と転写プロセスに影響を与えます。
6. 類似の化合物との比較
類似の化合物
N-(4,5-ジメチル-1,3-チアゾール-2-イル)-2-(2-ピリジル)-4-キノリンカルボキサミド類似体: 構造は似ていますが、置換基が異なる化合物。
キノリンカルボキサミド類: キノリン環またはカルボキサミド基が異なる化合物。
チアゾール含有化合物: チアゾール環に異なる置換基を持つ化合物。
独自性
「N-(4,5-ジメチル-1,3-チアゾール-2-イル)-2-(2-ピリジル)-4-キノリンカルボキサミド」の独自性は、チアゾール、ピリジン、キノリン環の特定の組み合わせにあり、これは独特の化学的および生物学的特性を付与します。これは、さまざまな科学および産業用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-pyridyl)-4-quinolinecarboxamide analogs: Compounds with similar structures but different substituents.
Quinolinecarboxamides: Compounds with variations in the quinoline ring or carboxamide group.
Thiazole-containing compounds: Compounds with different substituents on the thiazole ring.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of thiazole, pyridine, and quinoline rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C20H16N4OS |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c1-12-13(2)26-20(22-12)24-19(25)15-11-18(17-9-5-6-10-21-17)23-16-8-4-3-7-14(15)16/h3-11H,1-2H3,(H,22,24,25) |
InChIキー |
QWWKAQUIOJJFCY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-4-[(1H-indol-3-ylacetyl)amino]butanoic acid](/img/structure/B11157694.png)

![Methyl 2-{[(4-{[(1-butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B11157705.png)
![4-({[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11157706.png)
![N-(4-fluoro-2-nitrophenyl)-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide](/img/structure/B11157713.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(pentamethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11157729.png)

![2-chloro-3-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11157744.png)

![3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157749.png)
![methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B11157750.png)
![6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11157755.png)
![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157765.png)
![2-chloro-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157766.png)
